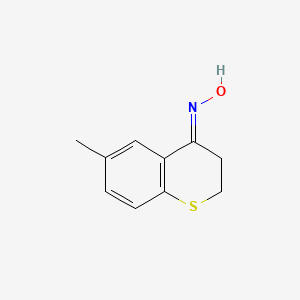

6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime

Description

Properties

IUPAC Name |

(NE)-N-(6-methyl-2,3-dihydrothiochromen-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-7-2-3-10-8(6-7)9(11-12)4-5-13-10/h2-3,6,12H,4-5H2,1H3/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDXVJKMORSSTJ-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCCC2=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC\2=C(C=C1)SCC/C2=N\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Methyl-2,3-Dihydro-4H-Thiochromen-4-One

The thiochromenone core is synthesized via aldol condensation of 3-acetylcoumarin derivatives under acidic conditions. Stanchev and Manolov (2014) demonstrated that 3-acetylcoumarin reacts with hydroxylamine hydrochloride in methanol containing piperidine to form biscoumarin intermediates. Subsequent dehydration yields the α,β-unsaturated ketone structure. For sulfur-containing analogs, 3-acetylthiochromenone is condensed with hydroxylamine hydrochloride in the presence of sulfuric acid, as first reported by Wainwright et al. (1988).

Reaction Conditions :

Oximation of Thiochromenone

The ketone group at the 4-position undergoes condensation with hydroxylamine to form the oxime:

$$

\text{Thiochromenone} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{H}^+} \text{Oxime} + \text{H}2\text{O}

$$

Optimization :

- Excess hydroxylamine hydrochloride (1.5 equiv) improves conversion.

- Neutralization with NaOH post-reaction minimizes byproducts.

Palladium-Catalyzed Cross-Dehydrogenative Coupling

Thiochromenone Synthesis via C–H Activation

A Pd(II)/XPhos catalytic system enables direct coupling of 2-mercaptobenzoic acid with propargyl alcohols to form the thiochromenone skeleton. This method, reported by Zhang et al. (2021), avoids pre-functionalized substrates:

Reaction Conditions :

Post-Synthetic Oximation

The resulting thiochromenone is treated with hydroxylamine hydrochloride in ethanol under reflux to yield the oxime derivative.

Aluminum-Mediated Ring Expansion

Ring Expansion of Oxime Precursors

6-Methyl-2,3-dihydro-4H-thiochromen-4-one oxime can be synthesized via aluminum hydride-mediated ring expansion of 6,7-dihydro-4-benzo[b]thiophenone oxime (1d). LiAlH₄ and AlCl₃ in cyclopentyl methyl ether (CPME) facilitate this transformation at 0°C:

$$

\text{1d} + \text{AlHCl}_2 \rightarrow \text{Thiochromenone Oxime} + \text{Byproducts}

$$

Key Observations :

- Stoichiometry : 6.0 equiv AlHCl₂ ensures complete conversion.

- Yield : 76% after purification by preparative TLC.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the oxime group can yield the corresponding amine. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Hydroxylamine hydrochloride, sodium hydroxide, pyridine.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various oxime derivatives.

Scientific Research Applications

6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The thiochromen ring system may also interact with enzymes and receptors, modulating their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Thiochromenone Derivatives with Halogen vs. Alkyl Substituents

The substitution pattern on the thiochromenone backbone significantly impacts physicochemical and biological properties. For instance:

- Chlorine’s electron-withdrawing effect may reduce ring electron density compared to the methyl group’s electron-donating effect in the target compound, altering solubility and binding affinity in biological systems .

- 6-Chloro-3-hydroxy-2-(2-thienyl)-4H-chromen-4-one (): The addition of a thienyl group and hydroxyl substituent introduces hydrogen-bonding capacity, which could improve thermal stability and antioxidant activity compared to the methyl-oxime derivative .

Table 1: Substituent Effects on Thiochromenone Derivatives

Oxime-Containing Compounds: Aliphatic vs. Aromatic

The oxime group’s placement in aliphatic vs. aromatic systems influences toxicity and stability:

- 4-Methylpentan-2-one oxime (): An aliphatic oxime with reported skin/eye irritation (H315, H319) and acute toxicity (H302). Its linear structure lacks the aromatic conjugation seen in the target compound, leading to lower thermal stability and distinct metabolic pathways .

- Naringin-derived oximes (): Aromatic oximes like compound 2a exhibit notable antibacterial (MIC 62.5 µg/mL) and antioxidant (IC50 3.7 µg/mL) activities, suggesting that conjugation with aromatic systems enhances bioactivity compared to aliphatic oximes .

Table 2: Oxime Functional Group Comparisons

Thermal Stability and Molecular Interactions

Thermal decomposition studies highlight the role of hydrogen bonding and molecular packing:

- Di(1H-tetrazol-5-yl)methanone oxime (): Decomposes at 288.7°C due to extensive H-bonding networks. In contrast, the target compound’s stability may depend on intramolecular H-bonds between the oxime and sulfur atom or methyl group .

- 5,5′-(Hydrazonomethylene)bis(1H-tetrazole) (): Lower decomposition temperature (247.6°C) suggests that fewer H-bonds reduce stability. The target compound’s stability likely falls between these values, contingent on crystal packing .

Spectroscopic Comparisons

NMR chemical shifts in similar chromenones () reveal substituent effects:

- Methyl 6-methyl-2,4-dihydroxybenzoate: The methyl group at position 6 causes upfield shifts in adjacent protons due to electron donation. In the target compound, the oxime group would introduce deshielding effects, altering 1H/13C NMR profiles compared to non-oxime analogs .

Biological Activity

6-Methyl-2,3-dihydro-4H-thiochromen-4-one oxime (MDTCO) is a compound of significant interest in pharmacological research due to its diverse biological activities. With the molecular formula C10H11NOS and a molecular weight of 193.26 g/mol, MDTCO features a thiochromenone nucleus linked to an oxime functional group. This article reviews the biological activities of MDTCO, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

MDTCO is synthesized through the condensation of 3-acetylcoumarin with hydroxylamine hydrochloride in the presence of sulfuric acid, a method first reported in 1988 by Wainwright et al. This process has been refined over the years to enhance yield and purity. The compound appears as a pale yellow crystalline powder and exhibits various chemical reactivities typical of oxime derivatives.

Biological Activities

MDTCO has demonstrated a broad spectrum of biological activities:

- Enzyme Modulation : MDTCO interacts with enzymes such as acetylcholinesterase and tyrosinase, which are crucial in neurochemical pathways and pigmentation processes, respectively. This modulation indicates potential therapeutic implications for neurodegenerative diseases and pigmentation disorders.

- Antiparasitic Activity : Recent studies have shown that derivatives of thiochromenone, including MDTCO, exhibit antiparasitic properties against pathogens responsible for tropical diseases like malaria and leishmaniasis. Compounds within this class have displayed effective inhibition with EC50 values below 10 μM .

- Antioxidant Properties : MDTCO has been evaluated for its ability to scavenge reactive oxygen species (ROS), contributing to its potential as an antioxidant agent. This property is particularly relevant in the context of oxidative stress-related diseases .

The mechanisms through which MDTCO exerts its biological effects are multifaceted:

- Enzyme Inhibition : MDTCO's interaction with acetylcholinesterase suggests it may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease where cholinergic function is impaired.

- Allosteric Modulation : Research indicates that thiochromenone derivatives can act as allosteric modulators on key enzymes involved in metabolic pathways of parasites. This interaction disrupts critical processes necessary for parasite survival .

- Oxidative Stress Reduction : By scavenging ROS, MDTCO may help mitigate cellular damage caused by oxidative stress, thus providing a protective effect against various diseases .

Case Studies

Several studies have investigated the biological activity of MDTCO:

- Study on Antiparasitic Activity : A study synthesized 27 new thiochromenone derivatives and assessed their activity against malaria and leishmaniasis parasites. The results indicated that compounds with similar structures to MDTCO showed significant antiparasitic effects, highlighting the potential for developing new treatments for these diseases .

- Neuroprotective Effects : Another study focused on the neuroprotective properties of MDTCO through its inhibition of acetylcholinesterase. The findings suggest that MDTCO could be beneficial in treating neurodegenerative diseases characterized by cholinergic deficits.

Comparative Analysis

The following table summarizes the biological activities and characteristics of selected thiochromenone derivatives compared to MDTCO:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C10H11NOS | Enzyme modulation | Potential therapeutic applications |

| 4H-thiochromen-4-one 1,1-dioxide | C9H9O3S | Antiparasitic | Effective against tropical diseases |

| 6-Hydroxythiochroman | C10H11OS | Antioxidant | Scavenges reactive oxygen species |

Q & A

Q. How can advanced microspectroscopic imaging techniques analyze surface interactions of this compound in material science applications?

- Methodological Answer : Time-of-flight secondary ion mass spectrometry (ToF-SIMS) and atomic force microscopy (AFM) map surface adsorption. Synchrotron-based X-ray photoelectron spectroscopy (XPS) determines bonding modes on substrates (e.g., metal oxides). Compare with computational adsorption models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.